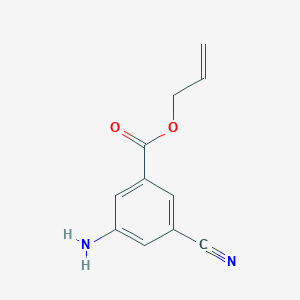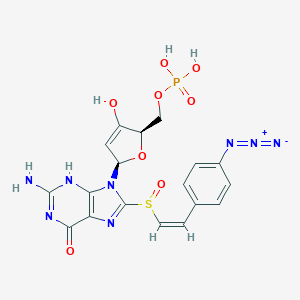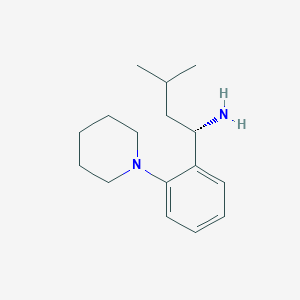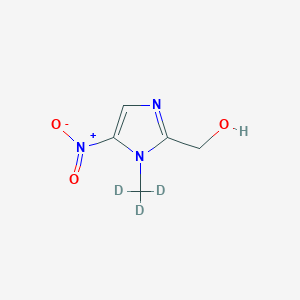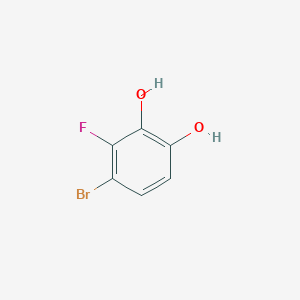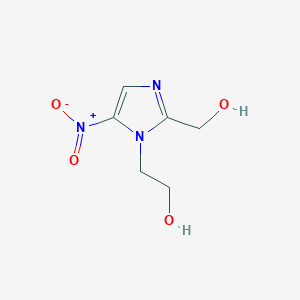![molecular formula C8H11F3N2O B135355 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone CAS No. 143004-11-9](/img/structure/B135355.png)
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone, also known as TFE, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties. This compound has shown promising results in various applications, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the formation of a stable enamine intermediate, which undergoes electrophilic substitution with various electrophiles. The trifluoromethyl group in 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone is a strong electron-withdrawing group, which enhances the reactivity of the enamine intermediate.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been shown to exhibit significant anti-inflammatory and antinociceptive effects in animal models. It has also been shown to have a potent inhibitory effect on the growth of cancer cells. The exact mechanism of these effects is still under investigation.
Advantages and Limitations for Lab Experiments
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has several advantages as a reagent in organic synthesis. It is a stable and easy-to-handle compound that is readily available. It is also an effective reagent for the synthesis of a variety of compounds. However, 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has some limitations, including its high cost and toxicity.
Future Directions
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone. One area of interest is the development of new synthetic methods using 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as a reagent. Another area of interest is the investigation of the biological activity of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone and its derivatives, with the aim of developing new drugs for the treatment of various diseases. Additionally, the use of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone in material science, such as the synthesis of new polymers and materials, is an area of potential future research.
Synthesis Methods
The synthesis of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the reaction of 2,2,2-trifluoroacetophenone with (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptane in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction to yield 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as the final product.
Scientific Research Applications
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been extensively studied for its potential use in organic synthesis. It has been shown to be an effective reagent for the synthesis of a variety of compounds, including chiral α-trifluoromethyl alcohols, α-trifluoromethylamines, and α-trifluoromethyl ketones. 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has also been used in the synthesis of biologically active compounds, such as anticancer agents and antiviral drugs.
properties
CAS RN |
143004-11-9 |
|---|---|
Product Name |
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
Molecular Formula |
C8H11F3N2O |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C8H11F3N2O/c1-4-6-2-5(12-4)3-13(6)7(14)8(9,10)11/h4-6,12H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
DSJDIHSPTSRGAQ-KVQBGUIXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H](N1)CN2C(=O)C(F)(F)F |
SMILES |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
Canonical SMILES |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
synonyms |
2,5-Diazabicyclo[2.2.1]heptane, 6-methyl-2-(trifluoroacetyl)-, (1R-exo)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




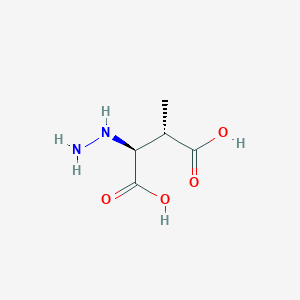
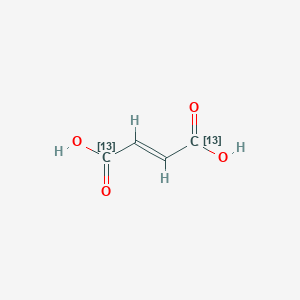

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)


